molecular formula C21H23FN2O2 B2993627 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(5-(2-fluorophenyl)isoxazol-3-yl)cyclopropanecarboxamide CAS No. 1286724-58-0

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(5-(2-fluorophenyl)isoxazol-3-yl)cyclopropanecarboxamide

Cat. No. B2993627
CAS RN: 1286724-58-0
M. Wt: 354.425
InChI Key: NRCMCVFOXXTMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(5-(2-fluorophenyl)isoxazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H23FN2O2 and its molecular weight is 354.425. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(5-(2-fluorophenyl)isoxazol-3-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(5-(2-fluorophenyl)isoxazol-3-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Radioligands for Brain Imaging

  • Research Focus : This compound has been used in the development of radioligands, particularly for brain imaging. Fluorinated derivatives of similar compounds have been synthesized for positron emission tomography (PET) imaging of serotonin 5-HT1A receptors. These compounds were evaluated for their biological properties in rats and compared with other radioligands, showing potential for assessing serotonin levels and receptor distribution in neuropsychiatric disorders (Lang et al., 1999).

Synthesis and Characterization in Medicinal Chemistry

  • Research Focus : The compound and its analogs have been synthesized and characterized for their potential as PET tracers of serotonin 5-HT(1A) receptors. These studies include the evaluation of the compound's affinity and selectivity for the receptors, its brain uptake, and stability against defluorination. This research contributes to the understanding of neuropsychiatric disorders and the development of potential therapeutic agents (García et al., 2014).

Analysis of Synthetic Cannabinoids

  • Research Focus : The compound has been studied in the context of synthetic cannabinoids. Research includes the identification and differentiation of similar compounds, extensive analytical characterization, and the implications of mislabeling in the 'research chemical' market. Such studies are crucial for understanding the pharmacological activities and potential risks associated with these compounds (McLaughlin et al., 2016).

Inhibition of Radioligand Defluorination

  • Research Focus : Investigations into the inhibition of defluorination of fluorine-18 labeled compounds, similar to the chemical , have been conducted. This research is significant for improving the visualization of radioligand binding to serotonin 5-HT1A receptors in human brain imaging, enhancing the accuracy and effectiveness of PET scans (Ryu et al., 2007).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c22-17-9-5-4-8-16(17)18-14-19(24-26-18)21(11-12-21)20(25)23-13-10-15-6-2-1-3-7-15/h4-6,8-9,14H,1-3,7,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCMCVFOXXTMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(5-(2-fluorophenyl)isoxazol-3-yl)cyclopropanecarboxamide

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